
6-Cyanopurine
Overview
Description
Synthesis Analysis
6-Cyanopurine can be synthesized through various methods. One high-yielding, one-step process involves refluxing triethyl orthoformate or triethyl orthopropionate with corresponding formamidines to prepare 6-cyano-9-substituted-9H-purines. This method highlights the compound's flexibility for further chemical modifications (Al‐Azmi et al., 2001). Another approach includes the transformation of commercially available 6-chloropurines into this compound bases, showcasing an efficient pathway from readily accessible starting materials (Hocek & Holý, 1995).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been fully characterized by spectroscopic data, and for certain compounds, X-ray crystal structure determinations have been performed. These analyses provide a detailed view of the compound's framework and its potential for further chemical reactions (Al‐Azmi et al., 2001).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, enabling the synthesis of a wide range of derivatives. For example, it can be transformed into 6-alkoxyformimidoylpurines or 6-alkoxypurines under certain conditions, demonstrating its reactivity and versatility in organic synthesis (Carvalho et al., 2004).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in further chemical syntheses and analyses. While specific details on the physical properties are less commonly reported in literature focused on synthesis and molecular structure, understanding these properties is essential for practical laboratory work.
Chemical Properties Analysis
This compound exhibits a range of chemical properties that make it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions, addition reactions, and serve as a precursor to various biologically active compounds underscores its importance in medicinal chemistry and drug design. The efficient conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines highlights its reactive cyano group, which can be modified to achieve desired chemical properties (Carvalho et al., 2004).
Scientific Research Applications
Mutation Analysis in Bacteria
6-Cyanopurine (6-CP) has demonstrated utility as a color indicator for isolating mutations in genes related to nitrogen fixation, particularly in Klebsiella pneumoniae. This application aids in identifying genetic mutations that impact nitrogenase synthesis, a key aspect in bacterial nitrogen fixation. The use of 6-CP in mutation analysis can significantly contribute to our understanding of bacterial genetics and metabolic pathways (Macneil & Brill, 1978).
Chemical Synthesis
This compound has been employed in the synthesis of various chemical compounds. A notable example is its use in the facile synthesis of this compound bases from commercially available 6-chloropurines. This process involves selective protection and reaction with cyanide derivatives, highlighting 6-CP's role in the preparation of complex chemical structures, which can have numerous applications in medicinal chemistry and drug design (Hocek & Holý, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
6-Cyanopurine, also known as 7h-purine-6-carbonitrile, is a compound that has been studied for its potential bioactive properties . .
Mode of Action
It is known that the compound can undergo reactions with other substances, such as methanol or ethanol, in the presence of DBU . This suggests that this compound may interact with its targets through nucleophilic attack .
Biochemical Pathways
It has been suggested that this compound might be involved in the synthesis of certain bioactive compounds .
Pharmacokinetics
It is known that this compound can be analyzed using reverse phase (rp) high performance liquid chromatography (hplc) method .
Result of Action
It has been suggested that this compound might have potential bioactive properties .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
properties
IUPAC Name |
7H-purine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQQYMSESLQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174284 | |
| Record name | 6-Cyanopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2036-13-7 | |
| Record name | 9H-Purine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyanopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Cyanopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-purine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CYANOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA156H82X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided research focuses on the synthetic utility of 6-cyanopurine and its derivatives, some studies highlight its biological activity. For example, this compound can inhibit aldehyde dehydrogenase in soybean bacteroids, affecting their aldehyde metabolism and ultimately inhibiting acetylene reduction (a measure of nitrogenase activity). [] Additionally, it serves as a color indicator for mutations in nitrogen fixation (nif) genes in Klebsiella pneumoniae, with different nif mutants exhibiting distinct color changes in media containing this compound. []
ANone: The provided research primarily focuses on the synthetic chemistry of this compound and its use as a building block for various purine analogs. The abstracts do not provide information on these specific aspects related to material science, pharmacology, toxicology, or environmental science. Therefore, we cannot answer these questions based on the provided information.
A: While the abstracts lack specific historical details, they showcase the evolution of synthetic approaches to this compound and its derivatives. Early work focused on synthesizing 6-cyanopurines from diaminomaleonitrile. [] More recent research explores efficient conversions of existing 6-cyanopurines into valuable intermediates like 6-alkoxyformimidoylpurines. [] This highlights a shift towards utilizing this compound as a versatile starting material for more complex purine analogs.
A: The research on this compound demonstrates interdisciplinary synergy between synthetic organic chemistry and medicinal chemistry. The development of new synthetic routes for this compound and its subsequent transformation into diverse purine analogs, including those with potential antitubercular [] and antiviral activities [], exemplifies this collaboration. This research paves the way for further exploration of these compounds in biological systems, potentially leading to new drug discoveries and a better understanding of biological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





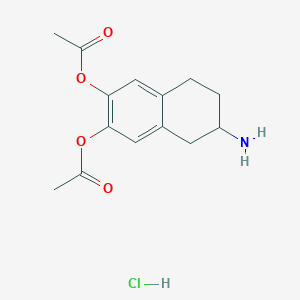
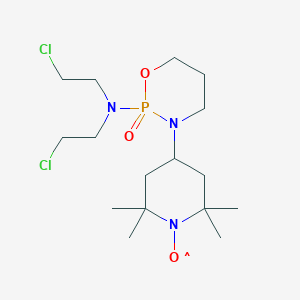
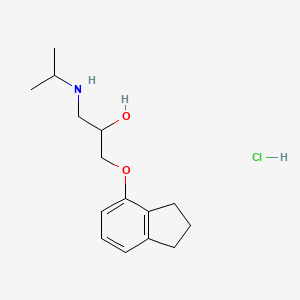

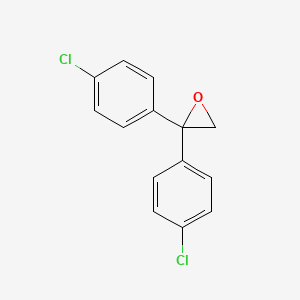


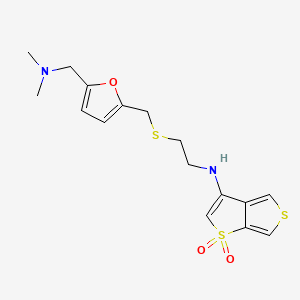



![N-[1-[(4-fluorophenyl)methyl]-3-pyrazolyl]-5-methyl-2-furancarboxamide](/img/structure/B1214680.png)